5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole
Description
5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a tetrazole ring, both of which are fused with aromatic rings
Properties
Molecular Formula |
C17H13ClN6 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C17H13ClN6/c1-11-2-8-14(9-3-11)24-17(21-22-23-24)15-10-19-20-16(15)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,19,20) |
InChI Key |
ALGMVFXTMGOBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(NN=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate diketone under acidic conditions.
Formation of the tetrazole ring: The pyrazole intermediate is then reacted with sodium azide and ammonium chloride under reflux conditions to form the tetrazole ring.
Coupling of aromatic rings: The final step involves coupling the pyrazole-tetrazole intermediate with 4-methylphenyl using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology
In biological research, 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. It is incorporated into polymers and coatings to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key signaling pathways in cells.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble gas compounds: Although not directly related, these compounds also feature unique chemical properties and applications.
Uniqueness
What sets 5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole apart from similar compounds is its dual-ring structure, which imparts unique chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
